![molecular formula C18H25N5O2 B14426909 N-{4-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide CAS No. 81822-80-2](/img/structure/B14426909.png)
N-{4-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrazole ring, a cyclohexyl group, and an acetamide moiety, making it a unique and versatile molecule for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide typically involves multiple steps, starting with the preparation of the tetrazole ring. The tetrazole ring can be synthesized through the reaction of an alkyl or aryl nitrile with sodium azide under acidic conditions. The cyclohexyl group is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the tetrazole derivative with 4-(3-bromopropoxy)phenylacetamide under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-{4-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-{4-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors with high affinity. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding strength. The acetamide moiety can form hydrogen bonds with target proteins, further stabilizing the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{4-[3-(1-Phenyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide
- N-{4-[3-(1-Methyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide
- N-{4-[3-(1-Benzyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide
Uniqueness
N-{4-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide is unique due to the presence of the cyclohexyl group, which imparts distinct hydrophobic properties and enhances its binding affinity to molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
81822-80-2 |
|---|---|
Formule moléculaire |
C18H25N5O2 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
N-[4-[3-(1-cyclohexyltetrazol-5-yl)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C18H25N5O2/c1-14(24)19-15-9-11-17(12-10-15)25-13-5-8-18-20-21-22-23(18)16-6-3-2-4-7-16/h9-12,16H,2-8,13H2,1H3,(H,19,24) |
Clé InChI |
ZKUOIYNTYGWLRT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)OCCCC2=NN=NN2C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


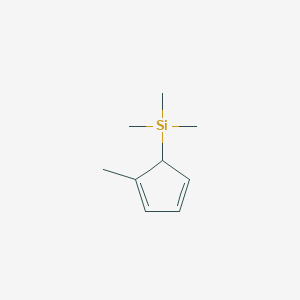
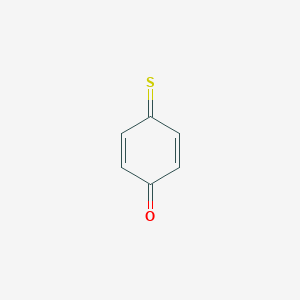
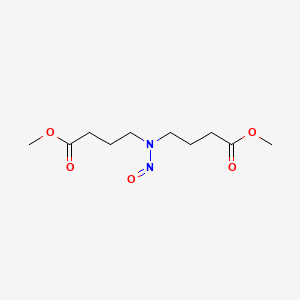
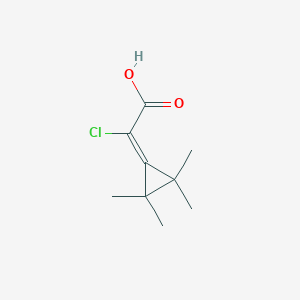
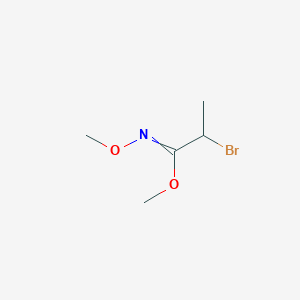
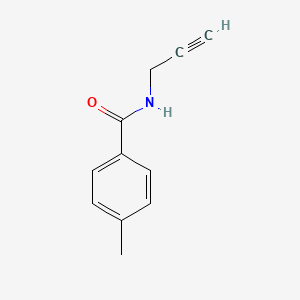
![(E,E)-1,1'-(1,4-Phenylene)bis[(4-methylphenyl)diazene]](/img/structure/B14426861.png)
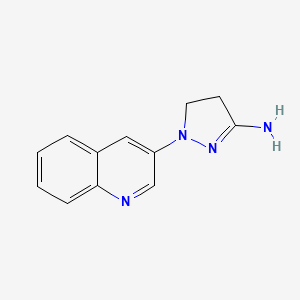
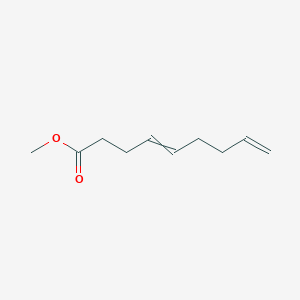

![5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14426883.png)
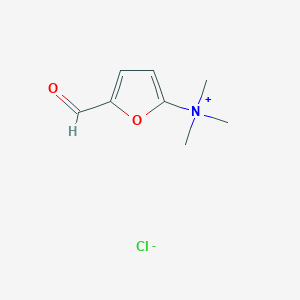
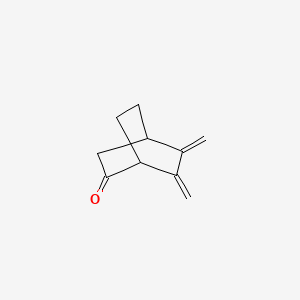
![1-Ethyl-2-methyl-1H-naphtho[2,3-D]imidazole](/img/structure/B14426911.png)
